molecular formula C10H19NO2 B8179548 (S)-tert-Butyl 2-amino-2-cyclobutylacetate CAS No. 1998701-10-2

(S)-tert-Butyl 2-amino-2-cyclobutylacetate

Cat. No.: B8179548
CAS No.: 1998701-10-2
M. Wt: 185.26 g/mol
InChI Key: SMRISVFMSQTDJS-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-amino-2-cyclobutylacetate is a chiral ester derivative featuring a cyclobutyl ring directly bonded to a stereogenic carbon bearing an amino group. The tert-butyl ester moiety provides steric protection, enhancing stability during synthetic processes. The (S)-enantiomer’s stereochemistry is critical for interactions with chiral biological targets, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-cyclobutylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)7-5-4-6-7/h7-8H,4-6,11H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRISVFMSQTDJS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171157
Record name Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998701-10-2
Record name Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1998701-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, α-amino-, 1,1-dimethylethyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-2-cyclobutylacetate typically involves the following steps:

    Cyclobutylation: The initial step involves the formation of a cyclobutyl ring through cyclization reactions.

    Amination: Introduction of the amino group is achieved through amination reactions, often using reagents like ammonia or amines.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group. This is typically done using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of (S)-tert-Butyl 2-amino-2-cyclobutylacetate is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (S) configuration.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-2-cyclobutylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted cyclobutyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride: Differs in the substituent (cyclopropylmethyl vs. cyclobutyl) and the presence of a hydrochloride salt.
  • tert-Butyl 2-amino-2-cyclopentylacetate: Features a larger cyclopentyl ring, reducing ring strain compared to cyclobutyl.
  • tert-Butyl 2-amino-2-(2-methylcyclobutyl)acetate: Introduces a methyl group on the cyclobutyl ring, altering steric and electronic properties.

Physical and Chemical Properties

Property (S)-tert-Butyl 2-amino-2-cyclobutylacetate tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl tert-Butyl 2-amino-2-cyclopentylacetate
Molecular Weight ~215.3 g/mol ~249.8 g/mol ~229.4 g/mol
Ring Strain Moderate (cyclobutyl) High (cyclopropyl) Low (cyclopentyl)
Solubility Low in water; soluble in organic solvents High in polar solvents (due to HCl salt) Moderate in organic solvents
Stability Stable under basic conditions Hygroscopic (salt form) Stable at room temperature
  • Cyclobutyl vs. Cyclopropylmethyl : The cyclobutyl ring in the target compound imposes moderate strain, enhancing reactivity in ring-opening reactions compared to the highly strained cyclopropane ring in the analogue. However, the cyclopropane’s smaller size may improve membrane permeability in drug candidates .
  • Salt Form: The hydrochloride salt in the analogue increases aqueous solubility but introduces hygroscopicity, complicating storage. The free amino group in the target compound offers flexibility for further derivatization .

Research Findings and Case Studies

  • Synthetic Routes: A 2024 study highlighted the use of tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride in synthesizing antiviral agents, achieving >90% purity. Similar methodologies could apply to the cyclobutyl analogue but may require optimized ring-closing metathesis or [2+2] cycloadditions for cyclobutane formation .
  • Biological Activity : Cyclobutyl-containing compounds demonstrated a 30% increase in half-life compared to cyclopropane analogues in preclinical pharmacokinetic studies, attributed to reduced ring strain and slower oxidative metabolism.

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